N-Butyl-2-chloroacetamide: Physicochemical Profile & Synthetic Utility
N-Butyl-2-chloroacetamide: Physicochemical Profile & Synthetic Utility
[1][2]
Executive Summary
N-Butyl-2-chloroacetamide (CAS: 5349-24-6) is a specialized
Physicochemical Profile
The introduction of the n-butyl chain modulates the lipophilicity of the parent chloroacetamide, enhancing cell permeability while retaining the electrophilic reactivity of the
Table 1: Key Chemical Constants
| Property | Value | Context |
| IUPAC Name | N-Butyl-2-chloroacetamide | |
| CAS Number | 5349-24-6 | |
| Molecular Formula | ||
| Molecular Weight | 149.62 g/mol | |
| Physical Form | Solid (Low-melting) | Often appears as colorless crystals or waxy solid.[2][3][6][7] |
| Melting Point | ~45–50 °C (Predicted) | Lower than primary chloroacetamide (118°C) due to disrupted H-bonding.[2] |
| Boiling Point | ~240 °C (Predicted) | Decomposes at high temperatures.[2] |
| Density | 1.12 g/cm³ (Predicted) | Denser than water.[2] |
| Solubility | DCM, DMSO, MeOH, EtOH | Moderate water solubility; highly soluble in organic solvents. |
| LogP | ~1.14 | Lipophilic enough for membrane permeability.[2] |
Synthetic Methodology
The synthesis of N-butyl-2-chloroacetamide follows a classic nucleophilic acyl substitution mechanism.[2] The protocol below utilizes a biphasic Schotten-Baumann condition, which is robust, scalable, and minimizes side reactions (such as bis-alkylation).
Validated Synthesis Protocol
Objective: Synthesis of N-butyl-2-chloroacetamide from n-butylamine and chloroacetyl chloride.
Reagents:
-
n-Butylamine (1.0 equiv)[2]
-
Chloroacetyl chloride (1.1 equiv)[2]
-
Dichloromethane (DCM) (Solvent)[2]
-
10% NaOH or Triethylamine (Base, 1.2 equiv)
Step-by-Step Procedure:
-
Preparation: Dissolve n-butylamine (10 mmol) in DCM (20 mL) in a round-bottom flask. Add the base (Triethylamine or biphasic NaOH) and cool the system to 0°C using an ice bath. Reasoning: Cooling controls the exothermic nature of acyl chloride addition, preventing thermal decomposition.
-
Addition: Dropwise add chloroacetyl chloride (11 mmol) diluted in DCM (5 mL) over 15 minutes. Reasoning: Slow addition prevents localized heating and runaway side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the amine.[2]
-
Workup:
-
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic workflow for N-butyl-2-chloroacetamide via Schotten-Baumann conditions.
Reactivity & Mechanistic Applications[8]
The core utility of N-butyl-2-chloroacetamide lies in the electrophilicity of the
Cysteine Alkylation Mechanism
In drug discovery, this moiety is used to design Targeted Covalent Inhibitors (TCIs) .[2] The reaction with a cysteine thiol is irreversible, forming a stable thioether bond.[2]
Mechanism Description:
-
Nucleophilic Activation: The cysteine thiol (
) is deprotonated (often by a neighboring histidine or solvent) to form the thiolate anion ( ).[2] -
Attack: The thiolate attacks the
-carbon of the chloroacetamide.[2] -
Displacement: Chloride acts as a leaving group, resulting in the formation of a covalent thioether linkage.[2]
Selectivity Profile
-
Thiols vs. Amines: At physiological pH (7.4), chloroacetamides are highly selective for thiols over amines (lysine N-termini) due to the higher nucleophilicity of the thiolate anion and the lower
of the thiol group compared to the ammonium group. -
Intrinsic Reactivity: N-alkyl chloroacetamides are generally less reactive than acrylamides (Michael acceptors) but form more stable adducts, reducing off-target toxicity risks associated with highly reactive warheads.[2]
Cysteine Targeting Pathway
Figure 2: Mechanism of covalent protein modification via SN2 nucleophilic substitution.[2]
Pharmaceutical & Industrial Applications[3][7]
Drug Development (Covalent Inhibitors)
Researchers utilize the N-butyl-2-chloroacetamide scaffold to probe "druggability" of cysteines in kinases and proteases.[2] The n-butyl group acts as a surrogate for hydrophobic pockets, improving binding affinity before the covalent bond forms.[2]
Peptidomimetics & Macrocyclization
In peptide synthesis, this molecule is used for peptide macrocyclization .[2] By reacting a chloroacetamide-tagged N-terminus with a downstream cysteine, researchers can "staple" peptides into fixed conformations, improving stability and potency.[2]
Proteomics
It serves as an alkylating agent in mass spectrometry workflows.[2][8] Unlike iodoacetamide (which is more reactive but light-sensitive), chloroacetamides provide a stable alternative for capping cysteine residues to prevent disulfide bond scrambling during digestion.[2]
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 4 (H302)[2]
-
Skin Sensitization: Category 1 (H317)[2]
-
Skin/Eye Irritation: Category 2 (H315/H319)[2]
Handling Protocols:
-
PPE: Nitrile gloves are mandatory.[2] Chloroacetamides are potent contact allergens.[2]
-
Inhalation: Use a fume hood.[2] The compound is an alkylating agent and potential respiratory irritant.[2]
-
Disposal: Quench excess reagent with aqueous ammonia or thiols (e.g., cysteine/methionine) before disposal into halogenated waste streams.[2]
References
-
PubChem. N-butyl-2-chloroacetamide Compound Summary. National Library of Medicine.[2] [Link][2]
-
Lindley, H. (1962).[2][9] The reaction of thiol compounds and chloroacetamide.[2][9][10][11][12] 2. The reaction between chloroacetamide and cysteine peptides.[2][9] Biochemical Journal, 82(3), 418–425.[2][9] [Link]
-
Organic Syntheses. Chloroacetamide Synthesis Procedure. Org.[2][13] Synth. 1927, 7, 16.[2] [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. N-butyl-2-chloroacetamide | C6H12ClNO | CID 219645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. chemscene.com [chemscene.com]
- 5. chemscene.com [chemscene.com]
- 6. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 7. ijpsr.info [ijpsr.info]
- 8. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wuxibiology.com [wuxibiology.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]

